molecular formula C12H23ClN2O B1402506 N-cyclopentyl-3-methylpiperidine-3-carboxamide hydrochloride CAS No. 1361114-40-0

N-cyclopentyl-3-methylpiperidine-3-carboxamide hydrochloride

Cat. No.: B1402506
CAS No.: 1361114-40-0
M. Wt: 246.78 g/mol
InChI Key: UOYRKWKAMIUGNC-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-methylpiperidine-3-carboxamide hydrochloride is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a cyclopentyl group, a methyl group, and a carboxamide group attached to the piperidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-methylpiperidine-3-carboxamide hydrochloride typically involves the reaction of cyclopentylamine with 3-methylpiperidine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-methylpiperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Corresponding amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-cyclopentyl-3-methylpiperidine-3-carboxamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-6-methylpiperidine-3-carboxamide
  • N-cyclopentyl-3-methylpiperidine-3-carboxamide

Uniqueness

N-cyclopentyl-3-methylpiperidine-3-carboxamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and pharmacological effects.

Biological Activity

N-cyclopentyl-3-methylpiperidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The compound features a cyclopentyl group, a methyl group, and a carboxamide functional group attached to the piperidine ring. This unique structure imparts distinct chemical properties that are valuable for various research applications, particularly in biology and medicine.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. The compound has been shown to modulate cellular signaling pathways through receptor binding, which can lead to various physiological effects. Notably, it has been explored for its potential as an NR2B receptor antagonist, which plays a role in neurological disorders .

1. Receptor Antagonism

Research has identified N-cyclopentyl-3-methylpiperidine derivatives as potent antagonists of the NR2B subtype of the NMDA receptor. This receptor is implicated in pain pathways and neurodegenerative diseases. Compounds with similar structures have demonstrated efficacy in animal models for conditions such as neuropathic pain and Parkinson's disease, suggesting that this compound may exhibit similar therapeutic effects .

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory activity against various enzymes. For instance, studies on related piperidine derivatives have shown significant inhibition of cathepsin K, an enzyme involved in bone resorption. This suggests potential applications in treating osteoporosis and other bone-related disorders .

3. Comparative Analysis

When compared to similar compounds such as N-cyclopentyl-6-methylpiperidine-3-carboxamide, this compound exhibits unique binding affinities and pharmacological profiles. This specificity may enhance its therapeutic potential while minimizing side effects associated with less selective compounds .

Case Studies

Several studies highlight the efficacy of N-cyclopentyl-3-methylpiperidine derivatives:

  • Neuropathic Pain Model : In a spinal nerve ligation model, compounds similar to N-cyclopentyl-3-methylpiperidine demonstrated dose-dependent efficacy in alleviating pain without significant motor coordination impairment .
  • Bone Resorption Inhibition : Compounds derived from this class have shown comparable anti-bone resorption activity to established treatments like MIV-711 in vitro, indicating their potential as therapeutic agents for osteoporosis .

Research Findings Summary

Study FocusKey Findings
NR2B Receptor AntagonismPotent antagonism with efficacy in pain models; minimal CNS side effects
Enzyme InhibitionSignificant inhibition of cathepsin K; potential for osteoporosis treatment
Comparative EfficacyUnique pharmacological profile compared to similar compounds

Properties

IUPAC Name

N-cyclopentyl-3-methylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-12(7-4-8-13-9-12)11(15)14-10-5-2-3-6-10;/h10,13H,2-9H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYRKWKAMIUGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C(=O)NC2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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